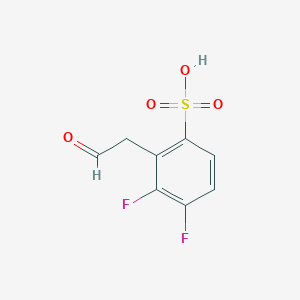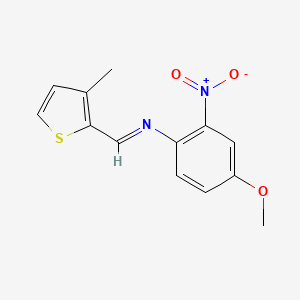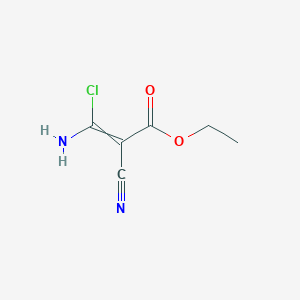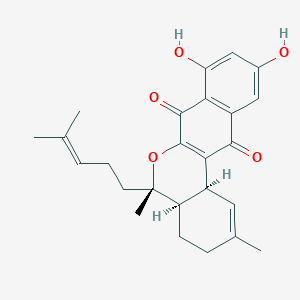
2,3-Dimethyl-4-(propan-2-yl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol It is a cyclopentenone derivative, characterized by the presence of an isopropyl group and two methyl groups attached to the cyclopentenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one typically involves the cyclization of suitable precursors under acidic conditions. One common method involves the use of crotonic acid and isopropanol in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated to reflux, followed by the addition of sodium bicarbonate to neutralize the acid . The resulting product is purified through distillation.
Industrial Production Methods
Industrial production of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carbonyl compound, it can participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins and other biomolecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Shares the cyclopentenone core but lacks the isopropyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with different substitution patterns.
Uniqueness
4-Isopropyl-2,3-dimethyl-2-cyclopenten-1-one is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications.
特性
CAS番号 |
3779-64-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2,3-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(11)8(4)7(9)3/h6,9H,5H2,1-4H3 |
InChIキー |
OSFBPUCJKKZBQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)

![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)

![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)

![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

